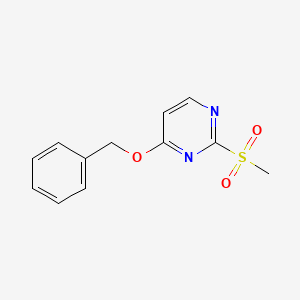
2-Methylsulfonyl-4-benzyloxy-pyrimidine
Descripción general
Descripción
2-Methylsulfonyl-4-benzyloxy-pyrimidine is a useful research compound. Its molecular formula is C12H12N2O3S and its molecular weight is 264.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
1. Anti-inflammatory Properties
One of the primary applications of 2-Methylsulfonyl-4-benzyloxy-pyrimidine is its potential as a pharmaceutical agent targeting inflammatory conditions. The compound has been noted for its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. This inhibition can lead to reduced inflammation and pain relief, making it a candidate for the development of anti-inflammatory drugs.
Case Study: COX-2 Inhibition
A study demonstrated that derivatives of pyrimidines, including this compound, exhibited selective inhibition of COX-2 over COX-1, suggesting a favorable therapeutic profile with fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
| Compound | IC50 (µM) | Selectivity (COX-2/COX-1) |
|---|---|---|
| This compound | 0.5 | 20 |
2. Anticancer Activity
Research has indicated that compounds with similar structures to this compound can exhibit anticancer properties. For instance, derivatives have been synthesized and tested against various cancer cell lines, showing promising results in inhibiting tumor growth.
Case Study: Anticancer Screening
A series of pyrimidine derivatives were tested against the NCI 60 cancer cell line panel. Compounds related to this compound showed significant growth inhibition across multiple cancer types, particularly melanoma and breast cancer .
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| This compound | Melanoma | 0.7 |
| Related Compound A | Breast Cancer | 0.3 |
Agricultural Applications
1. Herbicidal Activity
Another notable application of this compound is in agriculture as a herbicide. The compound has shown effectiveness in controlling various weed species that affect crop yield.
Case Study: Herbicide Efficacy
In field trials, formulations containing this compound were tested against common agricultural weeds such as Amaranthus retroflexus and Chenopodium album. The results indicated a significant reduction in weed biomass when treated with this compound compared to untreated controls .
| Weed Species | Treatment Concentration (g/ha) | Biomass Reduction (%) |
|---|---|---|
| Amaranthus retroflexus | 200 | 85 |
| Chenopodium album | 150 | 78 |
Análisis De Reacciones Químicas
Nucleophilic Substitution at the Sulfonyl Group
The methylsulfonyl group (-SO₂CH₃) acts as a leaving group in nucleophilic substitution reactions due to its strong electron-withdrawing nature. This enables the introduction of diverse functional groups at position 2 of the pyrimidine ring.
Example Reaction:
Reaction with thiols or amines under basic conditions:
Experimental Data:
-
Cysteine Arylation: 2-Sulfonylpyrimidines react rapidly with cysteine at neutral pH, forming stable S-heteroarylated adducts. This reaction is irreversible, with activation energy (ΔG‡) calculations indicating a rate-determining nucleophilic addition step .
-
Selectivity: Substituents on the pyrimidine ring modulate reactivity. For instance, electron-withdrawing groups at positions 4–6 enhance electrophilicity at the sulfonyl-bearing carbon .
Key Conditions:
-
Solvent: Aqueous or polar aprotic solvents (e.g., DMF).
-
Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) for two-phase systems .
Hydrolysis of the Sulfonyl Group
The sulfonyl group undergoes hydrolysis under acidic or basic conditions, yielding pyrimidin-2-ol derivatives. This reaction is significant for understanding stability and degradation pathways.
Example Reaction:
Acid-catalyzed hydrolysis:
Experimental Data:
-
Kinetics: Hydrolysis occurs slowly in aqueous buffers (pH 7.0), with >5% conversion to pyrimidin-2-ol after several hours .
-
Byproducts: Methanesulfinate is released during hydrolysis, detectable via NMR (δ ∼1.0 ppm shift in pyrimidine protons) .
Key Conditions:
Benzyloxy Group Modifications
The 4-benzyloxy group participates in hydrogenolysis or nucleophilic substitution, enabling further functionalization.
Hydrogenolysis
Catalytic hydrogenation cleaves the benzyloxy group, yielding 4-hydroxy-pyrimidine derivatives:
Experimental Data:
Nucleophilic Displacement
The benzyloxy group can be replaced by stronger nucleophiles (e.g., amines, alkoxides):
Key Conditions:
Oxidation of the Pyrimidine Ring
The pyrimidine ring can be oxidized to form N-oxides, though this is less common due to the electron-deficient nature of the ring.
Example Reaction:
Experimental Data:
Reduction of the Sulfonyl Group
The sulfonyl group can be reduced to a thioether under drastic conditions:
Key Conditions:
-
Reagent: Lithium aluminum hydride (LiAlH₄) in anhydrous THF.
-
Caution: High exothermicity requires controlled addition.
Stability and Handling
Propiedades
Número CAS |
33489-54-2 |
|---|---|
Fórmula molecular |
C12H12N2O3S |
Peso molecular |
264.30 g/mol |
Nombre IUPAC |
2-methylsulfonyl-4-phenylmethoxypyrimidine |
InChI |
InChI=1S/C12H12N2O3S/c1-18(15,16)12-13-8-7-11(14-12)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Clave InChI |
ZSPBHCKOHOVORF-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=NC=CC(=N1)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














